molecular formula C12H8BrNO B2947802 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile CAS No. 188751-61-3

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile

Cat. No.: B2947802
CAS No.: 188751-61-3
M. Wt: 262.106
InChI Key: WHXAJTSNJRDSKK-UHFFFAOYSA-N
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Description

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile is a chemical compound that features a naphthalene ring system substituted with a bromine atom and an ether-linked acetonitrile group. This structure makes it a valuable synthetic intermediate for researchers, particularly in organic chemistry and pharmaceutical development. The presence of both a bromine atom and a nitrile group on the naphthalene scaffold provides two distinct sites for further chemical modification . The bromine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal for creating biaryl structures commonly found in advanced materials and active pharmaceutical ingredients (APIs) . Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions, offering a versatile handle for molecular diversification . While the specific mechanism of action for this compound is dependent on the final target molecule it is used to create, its primary research value lies in its role as a precursor. Analogs of this compound, such as those where the acetonitrile is directly attached to the naphthalene ring, have been documented as starting materials in the synthesis of complex organic molecules, including those with potential pharmacological activity . Researchers can leverage this compound to develop novel substances for applications in material science and as building blocks in drug discovery projects. This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXAJTSNJRDSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile typically involves the reaction of 1-bromonaphthalene with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile is an organic compound with the molecular formula C12H8BrNOC_{12}H_8BrNO and a molecular weight of 262.10 g/mol. It is used in scientific research as a building block for synthesizing more complex molecules, studying enzyme interactions and protein modifications, and as a precursor for developing pharmaceutical compounds. It also has applications in the production of specialty chemicals and materials within the industry.

Scientific Research Applications

This compound is utilized across various scientific disciplines due to its unique chemical properties.

Chemistry It serves as a fundamental building block in creating complex molecules. The presence of both a bromonaphthalene and an acetonitrile group gives it distinct reactivity, making it a valuable intermediate in organic synthesis. For example, it can be used in Suzuki cross-coupling reactions .

Biology This compound is essential in studying enzyme interactions and protein modifications. Its bromonaphthalene portion can bind to hydrophobic pockets, while the nitrile group engages in hydrogen bonding, modulating the activity of target molecules and leading to various biological effects.

Medicine It acts as a precursor in the development of pharmaceutical compounds. Its biological activity is attributed to its interaction with molecular targets like enzymes and receptors, with the bromine atom enhancing lipophilicity and binding affinity. It has been explored as a scaffold for synthesizing novel pharmaceuticals targeting specific diseases, especially those involving metabolic dysregulation.

Industry It is used in the production of specialty chemicals and materials.

This compound has potential biological activities and has garnered attention. The compound can interact with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound enhances its lipophilicity, which can increase its binding affinity to biological targets.

  • Enzyme Inhibition Research suggests that this compound can inhibit enzymes involved in metabolic pathways, acting as a competitive inhibitor for enzymes like cytochrome P450, which is involved in drug metabolism.
  • Antimicrobial Activity In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, with minimal inhibitory concentration (MIC) values comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Biological ActivityEffect
Enzyme InhibitionCompetitive inhibition
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

  • Enzyme Interaction A study in the Journal of Medicinal Chemistry examined the interaction of this compound with cytochrome P450 enzymes. The compound inhibited enzyme activity with an IC50 value of 25 µM, suggesting it has potential for drug-drug interaction studies.
  • Antimicrobial Efficacy The antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a new antibacterial agent.

Chemical Biology

Mechanism of Action

The mechanism of action of 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

2-(1-Bromonaphthalen-2-yl)acetonitrile

  • Structure : Differs by lacking the ether oxygen, directly attaching the nitrile to the naphthalene ring.
  • Synthesis: Prepared via copper-catalyzed domino coupling (48% yield, m.p. 122–123°C) .
  • Crystallography: Monoclinic crystal system ($P2₁/n$), with a similar C–C–N angle (178.4°) but reduced steric hindrance compared to the oxy-acetonitrile derivative .

(4-Bromonaphthalen-2-yl)acetonitrile (BAGTEJ)

  • Structural Differences : Bromine at the 4-position results in a smaller tilt angle (23.1°) between the nitrile group and naphthalene plane, enhancing planarity .
  • Reactivity : The 4-bromo substitution may favor different regioselectivity in cross-coupling reactions due to altered electronic effects.

2-(2-Bromophenyl)acetonitrile Derivatives

  • Examples :
    • 2-(2-Bromo-6-chlorophenyl)acetonitrile (m.p. 74–76°C) .
    • 2-(2-Bromophenyl)-2-methylpropanenitrile (Similarity index: 0.88 to target compound) .
  • Key Differences : Smaller aromatic systems (phenyl vs. naphthalene) reduce conjugation and thermal stability.

Functional Group Variants

VU0418705 (2-[(1-Bromonaphthalen-2-yl)oxy]-N-phenylacetamide)

  • Structure : Replaces the nitrile with an acetamide group.
  • Properties : Higher molecular weight (357.02 g/mol , HRMS) and altered solubility due to the amide moiety .

Thiazole-Containing Analogues

  • Example : 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile.
  • Differences : Incorporation of a thiazole heterocycle introduces additional hydrogen-bonding sites, influencing bioavailability and reactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Analytical Data (HRMS/LCMS)
2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile 278.10 Not reported Not available in evidence
2-(1-Bromonaphthalen-2-yl)acetonitrile 246.10 122–123 Synthesized via Cu catalysis
VU0418705 357.02 Not reported $m/z = 358.0 \, [M+H]^+$
2-(2-Bromo-6-chlorophenyl)acetonitrile 230.06 74–76 IR/NMR confirmed

Biological Activity

2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile, with the chemical formula C12H8BrN, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data tables and case studies.

  • Chemical Structure : The compound consists of a bromonaphthalene moiety linked to an acetonitrile group via an ether bond.
  • Molecular Weight : 246.1 g/mol
  • CAS Number : 188751-61-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a competitive inhibitor for enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Enzyme InhibitionCompetitive inhibition
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLow cytotoxicity in human cell lines

Case Study 1: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry investigated the interaction of this compound with cytochrome P450 enzymes. The results showed that the compound inhibited enzyme activity with an IC50 value of 25 µM, indicating significant potential for drug-drug interaction studies.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a new antibacterial agent.

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a scaffold for synthesizing novel pharmaceuticals targeting specific diseases, particularly those involving metabolic dysregulation.

Chemical Biology

The compound serves as a valuable tool in chemical biology for studying enzyme kinetics and substrate specificity due to its ability to selectively inhibit certain enzymes.

Q & A

Q. What are the optimal synthetic routes for 2-[(1-Bromonaphthalen-2-yl)oxy]acetonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions between bromonaphthalene derivatives and acetonitrile precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating high-purity products.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and nitrile signals (δ ~120 ppm for CN).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the naphthalene ring .
  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₂H₈BrNO, exact mass 274.97 g/mol) and isotopic patterns for bromine .
  • IR spectroscopy : Detect nitrile stretching (~2240 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can elucidate the crystallographic packing and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain suitable crystals .
  • Data collection : Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Monoclinic symmetry (space group P2₁/n) with unit cell parameters a = 11.36 Å, b = 7.24 Å, c = 11.89 Å, β = 102.5°. Intermolecular Br···π interactions (3.4–3.6 Å) dominate packing .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the naphthalene C1 position enhances electrophilicity, enabling:

  • Suzuki-Miyaura couplings : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives.
  • Buchwald-Hartwig aminations : Use Pd₂(dba)₃/Xantphos catalysts with amines to install N-containing groups .
  • Competing pathways : Monitor for possible nitrile hydrolysis under basic conditions (adjust pH to ≤9) .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) :
    • Hydrolysis : Test stability at pH 4–9 (25–50°C) via HPLC.
    • Photolysis : Exclude to UV-Vis light (λ = 254–365 nm) and monitor degradation products .
  • Phase 2 (Ecosystem) :
    • Model bioaccumulation using logP (estimated ~2.8) and soil adsorption coefficients (Koc) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Replicate conditions : Ensure solvent purity, inert atmosphere, and calibrated equipment.
  • Cross-validate techniques : Compare NMR data with computational predictions (DFT for ¹³C shifts) .
  • Review crystallography : Confirm molecular geometry against SC-XRD data to rule out isomerism .

Theoretical and Mechanistic Studies

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict frontier orbitals (HOMO-LUMO gap ~4.2 eV).
  • Molecular docking : Screen for biological activity by simulating interactions with enzymatic pockets .
  • Solvent effects : Use PCM models to simulate acetonitrile’s dielectric impact on reactivity .

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